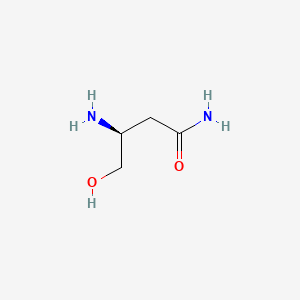

Asparaginol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZJFMXMDLPIAN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190473 | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36983-58-1 | |

| Record name | Asparaginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: The Metabolic Vulnerability of L-Asparaginase in ALL

Topic: L-Asparaginase Mechanism of Action in Acute Lymphoblastic Leukemia (ALL) Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Clinical Pharmacologists

Executive Summary: The Metabolic Trap

Acute Lymphoblastic Leukemia (ALL) presents a unique metabolic defect: the inability to synthesize sufficient L-asparagine (Asn) for survival. Unlike healthy cells, which express Asparagine Synthetase (ASNS) to convert aspartate to asparagine, leukemic lymphoblasts are auxotrophic for asparagine. L-Asparaginase (ASNase) exploits this dependency by hydrolyzing serum asparagine, creating a systemic nutritional vacuum. This guide dissects the enzymatic kinetics, resistance mechanisms (including "silent inactivation"), and the precise analytical protocols required to validate therapeutic efficacy.

Mechanistic Foundation: The Asparagine Depletion Theory

2.1 The Enzymatic Reaction

The primary mechanism of action is the catalytic hydrolysis of L-asparagine. However, the enzyme's secondary activity—glutaminase activity—is a critical determinant of both toxicity and efficacy.

-

Primary Reaction (Therapeutic):

-

Result: Serum Asn levels drop below 1

M (normal: 40–80 -

Cellular Impact: Intracellular Asn pools are depleted

Uncharged tRNA

-

-

Secondary Reaction (Toxicological):

-

Result: Glutamine depletion contributes to ammonia toxicity, pancreatitis, and coagulopathy (via reduced hepatic synthesis of antithrombin III).

-

2.2 Visualizing the Metabolic Trap

The following diagram illustrates the differential impact of ASNase on Leukemic vs. Normal cells.

Asparaginol: Metabolic Antagonist and Structural Probe in Asparagine Utilization

Executive Summary

Asparaginol (L-Asparaginol) is the amino alcohol derivative of L-asparagine, characterized by the reduction of the

Its primary role in asparagine metabolism is defined by competitive inhibition . By mimicking the side-chain architecture of asparagine while lacking the carboxylate necessary for peptide bond formation (in translation) or adenylation (in tRNA charging), this compound disrupts the Asparaginyl-tRNA Synthetase (AsnRS) pathway. Furthermore, its presence as a non-proteinogenic residue in bioactive lipopeptides (e.g., Rotihibins) implicates it in the inhibition of the TOR (Target of Rapamycin) signaling pathway, linking it to growth arrest mechanisms in eukaryotic cells.

This guide details the physicochemical properties, mechanistic impact on AsnRS, and experimental protocols for utilizing this compound in metabolic research.

Part 1: Chemical & Structural Basis

Structural Homology and Divergence

This compound (2-amino-4-hydroxybutanamide) retains the carboxamide side chain of asparagine, which is critical for recognition by the active sites of asparagine-utilizing enzymes.[1] However, the modification of the

| Feature | L-Asparagine (Asn) | L-Asparaginol (Asn-ol) | Functional Consequence |

| Formula | Loss of acidic carbonyl oxygen. | ||

| Carboxyl ( | Hydroxyl ( | Cannot form peptide bonds via ribosome; cannot be adenylated by AsnRS. | |

| Side Chain | Carboxamide ( | Carboxamide ( | Retains H-bond donor/acceptor profile for enzyme binding. |

| pKa ( | ~8.8 | ~9.5 (Est.) | Altered protonation state at physiological pH. |

| Role | Proteinogenic Substrate | Antimetabolite / Inhibitor | Competitive binder without turnover. |

Chemical Synthesis

This compound is typically synthesized via the reduction of L-asparagine derivatives.

-

Precursor : N-protected Asparagine (e.g., Boc-Asn-OH or Fmoc-Asn-OH).

-

Reagent : Borane-THF (

) or Lithium Aluminum Hydride ( -

Outcome : Selective reduction of the C-terminal carboxylic acid to a hydroxymethyl group while preserving the side-chain amide.

Part 2: Mechanistic Role in Metabolism

The Core Mechanism: AsnRS Inhibition

The defining metabolic role of this compound is the competitive inhibition of Asparaginyl-tRNA Synthetase (AsnRS) .[2][3][4][5]

-

Recognition : AsnRS recognizes the side-chain carboxamide of this compound, allowing it to enter the active site.

-

Adenylation Blockade : The catalytic mechanism of AsnRS requires the attack of the

-carboxylate on ATP to form Asparaginyl-AMP (aminoacyl-adenylate). This compound, possessing an inert hydroxyl group at this position, cannot undergo this reaction. -

Dead-End Complex : The enzyme remains occupied by this compound, preventing the charging of tRNA

. -

Downstream Effect (AAR) : The accumulation of uncharged tRNA

activates GCN2 kinase , which phosphorylates eIF2

Natural Product Bioactivity (Rotihibins)

This compound occurs naturally as a residue in Rotihibins (A-D), lipopeptides isolated from Streptomyces species. In this context, the this compound residue contributes to the molecule's ability to inhibit the TOR signaling pathway in plants (TORK inhibition). This suggests that this compound-containing scaffolds can act as potent growth inhibitors by interfering with nutrient sensing networks.

Part 3: Visualization of Metabolic Interference

Figure 1: The this compound Blockade Pathway

The following diagram illustrates the competitive inhibition of AsnRS by this compound and the subsequent activation of the Amino Acid Response (AAR).

Caption: this compound competes with Asparagine for the AsnRS active site, preventing tRNA charging and triggering the GCN2-mediated stress response.

Part 4: Experimental Protocols

Protocol 4.1: In Vitro AsnRS Inhibition Assay

This protocol validates this compound's role as a competitive inhibitor using a pyrophosphate (

Reagents:

-

Purified Recombinant AsnRS (Human or Bacterial).[6]

-

Substrate: L-Asparagine (

). -

Inhibitor: L-Asparaginol (0.1

to 100 -

Radioisotope:

-Pyrophosphate. -

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 2 mM DTT.

Workflow:

-

Equilibration : Incubate AsnRS (50 nM) with varying concentrations of this compound (0–100

) for 10 min at 37°C. -

Initiation : Add ATP (2 mM) and

. -

Reaction : The enzyme catalyzes the reversible formation of Asn-AMP +

. In the presence of this compound, no adenylate is formed, and isotope exchange into ATP is inhibited. -

Quenching : Stop reaction with 1% charcoal in 5% TCA (adsorbs ATP).

-

Quantification : Filter charcoal, wash, and count CPM (Counts Per Minute).

-

Analysis : Plot CPM vs. [this compound]. Calculate

using non-linear regression (Sigmoidal Dose-Response).

Validation Criteria:

-

Control : Reaction without this compound must show linear

exchange over time. -

Negative Control : Reaction without Asn must show background CPM.

-

Inhibition : A dose-dependent decrease in CPM confirms this compound binding.

Protocol 4.2: Cell Viability & Rescue Assay

To distinguish specific metabolic inhibition from general toxicity.

-

Culture : Seed leukemia cells (e.g., MOLT-4) or bacteria in 96-well plates.

-

Treatment : Treat with this compound (

). -

Rescue Arm : In duplicate wells, add excess L-Asparagine (1-5 mM).

-

Readout : Measure viability (MTT or CellTiter-Glo) at 48h.

-

Interpretation : If toxicity is reversed by excess Asn, the mechanism is specific AsnRS competition. If not, the effect is off-target (general toxicity).

Part 5: Comparative Metabolic Data

The following table contrasts this compound with other modulators of the asparagine pathway.

| Compound | Target | Mechanism | Primary Application |

| L-Asparaginol | AsnRS | Competitive Inhibitor (Dead-end) | Structural Probe, Antimetabolite |

| L-Asparaginase | Free Asn | Hydrolysis (Depletion) | Acute Lymphoblastic Leukemia (ALL) Therapy |

| Aspartate- | AsnRS | False Substrate (High | Editing/Proofreading Assays |

| Albiziin | ASNS | Glutamine Antagonist | Asparagine Synthetase Inhibition |

References

- Title: Inhibition of tRNA synthetases and therapeutic applications thereof.

-

Natural Product Occurrence (Rotihibins)

- Title: Identification of Novel Rotihibin Analogues in Streptomyces scabies, Including Discovery of Its Biosynthetic Gene Cluster.

- Source: Applied and Environmental Microbiology (2021).

-

URL: [Link]

- Structure and Synthesis: Title: this compound - Chemical Structure and Properties. Source: VulcanChem.

-

AsnRS Assay Methodology

Sources

- 1. This compound (36983-58-1) for sale [vulcanchem.com]

- 2. Asparaginyl-tRNA synthetase pre-transfer editing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel Rotihibin Analogues in Streptomyces scabies, Including Discovery of Its Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparaginyl-tRNA Synthetase [aars.online]

- 5. interchim.fr [interchim.fr]

- 6. raybiotech.com [raybiotech.com]

The Serendipity of Starvation: A Technical History of L-Asparaginase

Executive Summary

This guide reconstructs the discovery and evolution of L-Asparaginase (ASNase), the first enzyme therapy to successfully treat human malignancy. Unlike cytotoxic chemotherapy that targets DNA replication, ASNase operates on a principle of metabolic auxotrophy —starving tumors of a specific amino acid they cannot synthesize. This narrative synthesizes the initial serendipitous discovery in guinea pig serum, the biochemical identification of the active agent, and the modern bioengineering that transformed a scarce serum protein into a standard-of-care biologic for Acute Lymphoblastic Leukemia (ALL).

Part 1: The Guinea Pig Anomaly (1953)

The Observation

In 1953, John G. Kidd at Cornell University Medical Center was investigating the immunological effects of heterologous sera on transplanted lymphomas in mice. His experimental design was intended to be a negative control, yet it yielded one of the most baffling results in cancer research history.

Kidd observed that mice bearing Gardner lymphosarcoma (6C3HED) experienced rapid, complete tumor regression when injected with guinea pig serum . Crucially, sera from rabbits, horses, and humans had absolutely no effect.

The "Kidd Factor"

Kidd hypothesized the existence of a specific immunological factor, coin the "Kidd Factor." However, the behavior of the substance defied standard immunological models:

-

Universality: It worked on naïve mice (no prior sensitization required).

-

Heat Labile: Activity was lost if the serum was heated to 66°C, suggesting a protein structure.

-

Species Specificity: Restricted strictly to the family Caviidae (guinea pigs).

Technical Insight: Kidd’s initial publication in the Journal of Experimental Medicine (1953) noted that the regression was not cytolytic in the traditional sense (cell rupture) but rather cytostatic followed by resorption, a hallmark of what we now recognize as apoptosis induced by nutrient deprivation.

Part 2: The Biochemical Detective Story (1961)

Identification of the Active Agent

For nearly a decade, the "Kidd Factor" remained an unidentified protein. In 1961, John D. Broome , also at Cornell, solved the puzzle by correlating the anti-lymphoma activity with the enzymatic profiles of various sera.

Broome utilized a fractionation approach, separating guinea pig serum proteins via ammonium sulfate precipitation and DEAE-cellulose chromatography. He tested fractions for two distinct properties:

-

In vivo tumor regression (The Kidd biological assay).

-

L-Asparaginase enzymatic activity (Hydrolysis of L-Asn to L-Asp).

The Correlation

Broome found a perfect linear correlation between the fractions containing L-asparaginase activity and those causing tumor regression. Furthermore, he discovered that guinea pig serum is unique among mammals in possessing high levels of L-asparaginase (specifically, a high-affinity variant).

Why Guinea Pigs? Evolutionary biology later revealed that guinea pigs possess a mutation in the asparaginase gene promoter that leads to constitutive high-level expression in the blood, likely an evolutionary adaptation to a diet rich in asparagine inhibitors or a distinct metabolic need.

Part 3: The Supply Crisis & Bacterial Solution (1964)

The Scalability Wall

Broome’s discovery proved that L-asparaginase was the therapeutic agent.[1] However, treating a single human patient would require the serum of thousands of guinea pigs—an impossible supply chain for clinical application.

The E. coli Breakthrough

In 1964, Mashburn and Wriston screened microorganisms for L-asparaginase activity.[2] They identified that Escherichia coli produced two distinct asparaginases:[1][3][4]

-

EcAI (Cytosolic): Low affinity for asparagine (High

), therapeutically useless.[5] -

EcAII (Periplasmic): High affinity (Low

), therapeutically active.

They successfully purified EcAII and demonstrated that the bacterial enzyme induced the same tumor regression as guinea pig serum. This pivotal step moved the drug from an immunological curiosity to a mass-producible pharmaceutical.

Part 4: Mechanism of Action (The Auxotrophy Principle)

The therapeutic index of L-asparaginase relies on a fundamental metabolic defect in Acute Lymphoblastic Leukemia (ALL) cells: Asparagine Synthetase (ASNS) Deficiency .

The Pathway

-

Normal Cells: Express the ASNS gene. They can synthesize L-asparagine de novo from L-aspartate and L-glutamine. They are immune to extracellular asparagine depletion.

-

ALL Blasts: Due to epigenetic silencing (methylation of the ASNS promoter), ALL cells cannot synthesize asparagine. They are auxotrophic , relying entirely on the extracellular pool of asparagine circulating in the blood.

-

The Drug's Action: Systemic administration of L-asparaginase hydrolyzes serum L-asparagine into L-aspartate and ammonia.[6] This drops serum asparagine levels to near zero.

-

The Result: The ALL cell, unable to import asparagine and unable to make it, halts protein synthesis.[7][8] This triggers the Unfolded Protein Response (UPR) and subsequent apoptosis.

Figure 1: Mechanism of Action. The drug depletes extracellular asparagine.[7] Normal cells survive via ASNS; ALL cells starve and die.

Part 5: Clinical Evolution & Engineering

The transition from native bacterial enzymes to modern biologics was driven by two failures: Immunogenicity (anaphylaxis) and Short Half-life .

Native E. coli Asparaginase (Elspar)

The first generation.[1] While effective, it was highly immunogenic. Up to 30% of patients developed hypersensitivity.

-

Silent Inactivation: A critical phenomenon where patients develop non-precipitating neutralizing antibodies (IgG). The patient shows no clinical allergy symptoms, but the drug is rapidly cleared and rendered useless, leading to relapse.

Erwinia Asparaginase (Erwinase)

Derived from Erwinia chrysanthemi.[3][9][10][11] It is immunologically distinct from the E. coli enzyme.[12]

-

Use Case: Second-line therapy for patients hypersensitive to E. coli.

-

Drawback: Much shorter half-life (requires injections every 48 hours) and lower affinity (higher

).

PEG-Asparaginase (Oncaspar)

The current gold standard. Native E. coli enzyme conjugated with Monomethoxypolyethylene glycol (PEG).[13]

-

Mechanism: PEGylation creates a "stealth" shield, reducing proteolytic cleavage and antibody recognition.

-

Benefit: Increases half-life from ~24 hours to ~6 days, allowing for bi-weekly dosing.

Comparative Pharmacokinetics[4][9][14]

| Feature | Native E. coli (Elspar) | Erwinia (Erwinase) | PEG-Asparaginase (Oncaspar) |

| Source | Escherichia coli | Erwinia chrysanthemi | E. coli + PEG |

| Half-Life (IV) | ~17-19 hours | ~6-7 hours | ~5.7 days |

| Dosing Frequency | 3x / week | 3x / week | Every 14 days |

| Substrate Affinity ( | High (~12-15 µM) | Lower (~50 µM) | High (Similar to native) |

| Immunogenicity | High (Clinical + Silent) | Low cross-reactivity | Reduced |

| Primary Indication | Historical / Unavailable | Hypersensitivity to E. coli | First-line Standard of Care |

Part 6: Experimental Protocols (Historical Reconstruction)

Protocol A: The Kidd Regression Assay (1953)

Objective: To demonstrate biological activity of serum fractions.

-

Implantation: Inoculate C3H mice subcutaneously with

Gardner 6C3HED lymphosarcoma cells. -

Growth Phase: Allow tumors to reach palpable size (approx. 10-15mm diameter), typically 7-10 days.

-

Treatment: Administer 1.0 mL of test fraction (Guinea Pig Serum vs. Control) intraperitoneally (IP).

-

Observation: Measure tumor dimensions daily with calipers.

-

Positive Result: Tumor softening within 24 hours, complete resorption by day 5-7.

-

Negative Result: Continued progressive growth and host death by day 20-30.

-

Protocol B: Broome’s Fractionation Logic (1961)

Objective: Isolate the active protein.

-

Precipitation: Treat whole guinea pig serum with Ammonium Sulfate at 50% saturation. Centrifuge to separate globulins (precipitate) from albumin (supernatant).

-

Dialysis: Dialyze the precipitate to remove salts.

-

Chromatography: Load sample onto a DEAE-cellulose anion exchange column.

-

Elution: Apply a linear gradient of NaCl (0.05M to 0.3M).

-

Dual Assay:

-

Aliquot A: Test for ammonia release in the presence of L-Asparagine (Nessler's reagent).

-

Aliquot B: Inject into lymphoma-bearing mice (Protocol A).

-

-

Validation: Confirm that the peak of ammonia release coincides exactly with the peak of tumor regression.

Visualizing the Discovery Timeline

Figure 2: Chronological evolution of L-Asparaginase from serological anomaly to engineered biologic.

References

-

Kidd, J. G. (1953). Regression of transplanted lymphomas induced in vivo by means of normal guinea pig serum.[14] Journal of Experimental Medicine, 98(6), 565-582. Link

-

Broome, J. D. (1961).[5] Evidence that the L-asparaginase activity of guinea pig serum is responsible for its antilymphoma effects.[1][6][14][15] Nature, 191, 1114-1115. Link

-

Mashburn, L. T., & Wriston, J. C. (1964). Tumor inhibitory effect of L-asparaginase from Escherichia coli.[2][6][14][16][17] Archives of Biochemistry and Biophysics, 105(2), 450-452. Link

-

Muller, H. J., & Boos, J. (1998). Use of L-asparaginase in childhood ALL. Critical Reviews in Oncology/Hematology, 28(2), 97-113. Link

-

Pieters, R., et al. (2011). L-asparaginase treatment in acute lymphoblastic leukemia: a focus on Erwinia asparaginase. Cancer, 117(2), 238-249.[18] Link

-

Avramis, V. I., & Panosyan, E. H. (2005).[19] Pharmacokinetic/pharmacodynamic relationships of asparaginase formulations. Clinical Pharmacokinetics, 44(4), 367-393. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Population pharmacokinetics of intravenous Erwinia asparaginase in pediatric acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worthingtonweb.com [worthingtonweb.com]

- 6. thescipub.com [thescipub.com]

- 7. What is the mechanism of Asparaginase? [synapse.patsnap.com]

- 8. Asparaginase pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The three asparaginases. Comparative pharmacology and optimal use in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma [frontiersin.org]

- 13. tga.gov.au [tga.gov.au]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. Evidence that the L-asparaginase of guinea pig serum is responsible for its antilymphoma effects. I. Properties of the L-asparaginase of guinea pig serum in relation to those of the antilymphoma substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Procedures for Purification of l-Asparaginase with High Yield from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-Asparaginase: discovery and development as a tumor-inhibitory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e-crt.org [e-crt.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

The Catalytic Core: A Technical Deep Dive into L-Asparaginase Hydrolysis

Executive Summary

L-Asparaginase (EC 3.5.1.[1][2][3][4][5][6]1) is a cornerstone biotherapeutic in the treatment of Acute Lymphoblastic Leukemia (ALL). Its mechanism of action is deceptively simple: the systemic depletion of L-asparagine (Asn), an amino acid that leukemic blasts cannot synthesize de novo due to silenced asparagine synthetase (ASNS) expression. This creates a metabolic bottleneck, forcing apoptotic cell death.

However, for the drug development scientist, the "black box" of hydrolysis must be opened. The efficacy, immunogenicity, and half-life of variants (e.g., E. coli-derived, Erwinia-derived, or PEGylated forms) are dictated by the precise atomic events within the active site. This guide deconstructs the catalytic mechanism, kinetic differentiators, and validation protocols necessary for next-generation enzyme engineering.

Structural Biology & The Active Site

The active L-asparaginase enzyme is a homotetramer (approx. 140 kDa), but the functional unit is often described as a "dimer of dimers." The active site is located at the interface of the intimate dimer, meaning residues from two different monomers are required to form a competent catalytic pocket.

The Nucleophilic Machinery

Unlike the classical Ser-His-Asp triad of serine proteases, Type II L-asparaginases (the therapeutic class) utilize a Threonine-based nucleophile .

-

Primary Nucleophile: Thr12 (numbering based on E. coli L-asparaginase II, EcAII).[7]

-

The "Triad" Misconception: Historically, a Thr12-Lys162-Asp90 triad was proposed. However, recent quantum chemical and crystallographic studies (Lubkowski et al., 2020) suggest a more unique mechanism where Thr12 acts as a weak nucleophile without the direct assistance of a proximal general base, a rarity in hydrolytic enzymes.

-

Oxyanion Hole: The tetrahedral intermediates are stabilized by a conserved motif involving the backbone amides and a critical water molecule.

The Catalytic Mechanism: Double-Displacement

The hydrolysis of L-Asn to L-Aspartate (Asp) and Ammonia (NH₃) proceeds via a Ping-Pong (Double-Displacement) mechanism .[5][6][8] This involves the formation of a covalent acyl-enzyme intermediate, a critical feature that distinguishes it from direct water displacement mechanisms.[6]

Step-by-Step Reaction Cycle

-

Substrate Binding: L-Asn binds to the active site.[4][5][6] The

-carboxyl group is stabilized by a network involving Ser58, Gln63, and Asn248. -

Nucleophilic Attack (Acylation): The hydroxyl group of Thr12 attacks the amide carbon of L-Asn. This forms the first Tetrahedral Intermediate (TI1) .

-

Ammonia Release: The C-N bond breaks, releasing NH₃ (the first product) and collapsing TI1 into the Covalent Acyl-Enzyme Intermediate (AEI) . In this state, the aspartyl moiety is ester-linked to Thr12.

-

Water Activation (Deacylation): A water molecule, activated by a proton shuttle network (involving Glu283 and Thr89), attacks the ester carbon of the AEI.

-

Hydrolysis: This forms the second Tetrahedral Intermediate (TI2) .[9]

-

Product Release: The ester bond cleaves, releasing L-Aspartate and restoring the free enzyme (Thr12-OH).

Pathway Visualization

The following diagram illustrates the electron flow and state transitions during the catalytic cycle.

Figure 1: The Double-Displacement catalytic cycle of L-Asparaginase showing the covalent acyl-enzyme intermediate.

Kinetic Profiling: E. coli vs. Erwinia

In drug development, the source of the enzyme dictates its kinetic profile. The two FDA-approved sources, Escherichia coli (EcAII) and Erwinia chrysanthemi (ErA), are not kinetically identical.

Comparative Kinetics Table

The

| Parameter | E. coli (Type II) | Erwinia chrysanthemi | Clinical Implication |

| ~12 - 15 | ~40 - 50 | E. coli variants are more efficient at depleting low-level Asn. | |

| ~300 | ~250 | Turnover rates are comparable. | |

| Glutaminase Activity | ~2% of Asn activity | ~10% of Asn activity | Erwinia has higher off-target glutamine hydrolysis, linked to neurotoxicity. |

| pH Optimum | 6.0 - 8.0 | 7.0 - 9.0 | Both function well at physiological blood pH (7.4). |

Key Insight: While Erwinia asparaginase is crucial for patients with hypersensitivity to E. coli variants, its higher

Analytical Methodology: The Nesslerization Protocol

To validate the activity of a new variant or a production batch, the quantification of released ammonia is the industry standard. While HPLC methods exist for Asn/Asp detection, the Nesslerization Assay remains the robust workhorse for specific activity determination.

Experimental Design Principles

-

Interference Control: Nessler's reagent (potassium tetraiodomercurate) reacts with ammonia to form a yellow/orange complex. However, it precipitates in the presence of proteins. Therefore, Trichloroacetic Acid (TCA) precipitation is mandatory to remove the enzyme before colorimetric development.

-

Linearity: The assay is only linear when ammonia concentration is limiting. Ensure the

falls within the standard curve range (0.1 - 1.0

Step-by-Step SOP

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.6.

-

Substrate: 10 mM L-Asparagine (prepared in Buffer).

-

Stop Solution: 1.5 M Trichloroacetic Acid (TCA).

-

Detection: Nessler’s Reagent (Commercial stock).

Workflow:

-

Equilibration: Pre-warm 900

L of Substrate solution to 37°C. -

Initiation: Add 100

L of Enzyme solution (diluted to ~0.1 - 0.5 IU/mL). -

Reaction: Incubate at 37°C for exactly 10 minutes.

-

Quenching: Add 100

L of 1.5 M TCA immediately to stop the reaction and precipitate protein. Vortex. -

Clarification: Centrifuge at 10,000 x g for 2 minutes to pellet precipitate.

-

Development: Transfer 100

L of supernatant to a fresh tube containing 800 -

Measurement: Incubate 10 mins at RT. Read Absorbance at 450 nm (or 436 nm).

Assay Visualization

Figure 2: Standard Operating Procedure (SOP) workflow for the Nesslerization specific activity assay.

Therapeutic Engineering & Future Directions

The primary failure mode of L-asparaginase therapy is silent inactivation (neutralizing antibodies) and hypersensitivity .

-

PEGylation (e.g., Pegaspargase): Covalent attachment of Polyethylene Glycol (PEG) masks surface epitopes, reducing immunogenicity and extending half-life from ~26 hours to ~5.5 days. However, the succinimidyl carbonate linker can be unstable.

-

Recombinant Erwinia (e.g., JZP-458): A recent development to address supply shortages of natural Erwinia asparaginase. It maintains the distinct immunoprofile required for patients sensitized to E. coli variants.

Researcher's Note: When engineering new variants, mutations to reduce glutaminase activity (e.g., active site gating residues) often inadvertently increase

References

-

Mechanism of Catalysis by L-Asparaginase. Biochemistry. (2020).[5][6][8][10][11] Detailed elucidation of the double-displacement mechanism and the role of Thr12.

-

Geometric considerations support the double-displacement catalytic mechanism of L-asparaginase. Protein Science. (2019).[7] Structural analysis supporting the covalent intermediate model.

-

Asparaginase Ammonia Assay for Specific Activity. NCI-Frederick Standard Operating Procedure. (2006). The gold-standard protocol for Nesslerization assays.

-

Comparison of the kinetic parameters of L-asparaginases. Scientific Reports. (2015). Comparative data on E. coli vs. Erwinia kinetics.[12][13]

-

L-asparaginase kinetic parameters for ErA wild type and select mutants. Biochemistry. (2017). Investigation into glutaminase activity and structural determinants.

Sources

- 1. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Asparaginase Structure and Dynamics [weizmann.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vanegaslab.org [vanegaslab.org]

- 7. Geometric considerations support the double-displacement catalytic mechanism of l-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Mechanism of Catalysis by l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selection of the Optimal L-asparaginase II Against Acute Lymphoblastic Leukemia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Classification of L-Asparaginase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Asparaginase (L-ASNase), an enzyme catalyzing the hydrolysis of L-asparagine to L-aspartic acid and ammonia, is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[1] The therapeutic efficacy of L-ASNase hinges on the depletion of circulating L-asparagine, an amino acid essential for the proliferation of leukemic cells, which often lack sufficient L-asparagine synthetase activity.[2] However, not all L-Asparaginases are created equal. Significant variations in their biochemical, structural, and immunological properties, largely dependent on their biological origin, necessitate a robust classification system. This guide provides a comprehensive overview of the classification of L-Asparaginase enzymes, offering insights crucial for research, clinical application, and the development of next-generation biotherapeutics.

Introduction: The Rationale for L-Asparaginase Classification

The clinical success of L-Asparaginase is tempered by challenges, most notably hypersensitivity reactions and the development of neutralizing antibodies, which can lead to "silent inactivation" and compromise treatment efficacy.[3][4] These adverse events are intrinsically linked to the foreign nature of the currently approved enzymes, which are derived from bacterial sources, primarily Escherichia coli and Erwinia chrysanthemi (now reclassified as Dickeya dadantii).[1][5] Understanding the classification of these enzymes is paramount for several reasons:

-

Predicting Clinical Performance: Different classes of L-Asparaginase exhibit distinct pharmacokinetic and pharmacodynamic profiles, influencing dosing regimens and therapeutic outcomes.[3][6]

-

Managing Immunogenicity: Immunological cross-reactivity between different L-Asparaginases is a critical consideration. A patient who develops an allergy to an E. coli-derived enzyme may be successfully treated with an Erwinia-derived counterpart due to their different antigenic profiles.[3]

-

Guiding Drug Development: The classification framework informs the rational design of novel L-Asparaginase variants with improved therapeutic indices, such as reduced immunogenicity and optimized enzymatic activity.[7][8]

This guide will delve into the primary classification schemes based on microbial source, biochemical properties (enzyme type), and structural characteristics.

Classification by Microbial Source: A Tale of Two Bacteria

The most clinically relevant classification of L-Asparaginase is based on its microbial origin. The two principal sources for therapeutic enzymes are Escherichia coli and Erwinia chrysanthemi.

Escherichia coli L-Asparaginase

E. coli is the source of the first-line L-Asparaginase preparations used in ALL therapy.[3] This includes the native enzyme and a pegylated form (PEG-asparaginase), which has an extended half-life, allowing for less frequent dosing.[3]

Erwinia chrysanthemi L-Asparaginase

L-Asparaginase derived from Erwinia chrysanthemi serves as a crucial second-line treatment for patients who develop hypersensitivity to the E. coli-derived enzyme.[3] While structurally and immunologically distinct from its E. coli counterpart, it generally has a shorter half-life, necessitating more frequent administration.[3]

The fundamental differences between these two enzymes underscore the importance of this classification in clinical practice. A patient's immune response to one does not preclude the use of the other, providing a vital therapeutic alternative.[3]

Classification by Enzyme Type: The Significance of Substrate Affinity

A more granular classification of bacterial L-Asparaginases divides them into two main types, Type I and Type II, based on their biochemical properties, particularly their affinity for the substrate L-asparagine.[9][10]

-

Type I L-Asparaginase: These are typically cytoplasmic enzymes with a low affinity for L-asparagine (high Kₘ value).[9][11] They are constitutively expressed.[11] Due to their poor affinity for asparagine, Type I enzymes are generally not suitable for therapeutic use.[9]

-

Type II L-Asparaginase: These are periplasmic enzymes characterized by a high affinity for L-asparagine (low Kₘ value).[2][9] Their expression is often induced under anaerobic conditions.[12] The high substrate affinity of Type II enzymes makes them effective at depleting circulating L-asparagine levels, which is the basis for their anticancer activity.[2][9] All currently approved therapeutic L-Asparaginases are Type II enzymes.

This distinction is critical for drug development, as the primary goal is to identify or engineer enzymes with the highest possible affinity for L-asparagine to ensure efficient depletion at physiological concentrations.

Caption: Structural classification of L-Asparaginase enzymes.

Experimental Protocols for L-Asparaginase Characterization

The classification of a novel L-Asparaginase requires a suite of biochemical and immunological assays. The following are representative protocols for key experiments.

Determination of L-Asparaginase Activity

A common method for determining L-Asparaginase activity is to measure the amount of ammonia produced from the hydrolysis of L-asparagine.

Principle: The ammonia produced reacts with Nessler's reagent to form a colored complex, which can be quantified spectrophotometrically. Alternatively, a coupled enzymatic assay can be used to detect the aspartate produced. [13] Step-by-Step Methodology (Nesslerization):

-

Reaction Setup: Prepare a reaction mixture containing a known concentration of L-asparagine in a suitable buffer (e.g., Tris-HCl, pH 8.6).

-

Enzyme Addition: Add a defined amount of the L-Asparaginase sample to initiate the reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a stopping agent, such as trichloroacetic acid (TCA).

-

Ammonia Quantification: Centrifuge the mixture to pellet any precipitated protein. To the supernatant, add Nessler's reagent.

-

Spectrophotometric Reading: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 450 nm).

-

Standard Curve: Generate a standard curve using known concentrations of ammonium sulfate to quantify the amount of ammonia produced in the enzymatic reaction.

-

Calculation: Calculate the enzyme activity in International Units (IU), where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

Understanding the kinetic properties of an L-Asparaginase is crucial for its classification and for predicting its in vivo efficacy.

Principle: By measuring the initial reaction velocity at varying substrate (L-asparagine) concentrations, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined using a Lineweaver-Burk plot. [14] Step-by-Step Methodology:

-

Varying Substrate Concentrations: Set up a series of reactions as described in the activity assay, but with a range of L-asparagine concentrations.

-

Measure Initial Velocities: For each substrate concentration, measure the initial rate of ammonia production.

-

Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

-

Determine Kₘ and Vₘₐₓ: The x-intercept of the plot is equal to -1/Kₘ, and the y-intercept is equal to 1/Vₘₐₓ.

Assessment of Immunogenicity

Evaluating the immunogenic potential of an L-Asparaginase is critical for its clinical development.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of antibodies against the L-Asparaginase in serum samples from treated individuals or animal models. [15] Step-by-Step Methodology (Indirect ELISA):

-

Antigen Coating: Coat the wells of a microtiter plate with the purified L-Asparaginase enzyme.

-

Blocking: Block any unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Incubation: Add diluted serum samples to the wells and incubate to allow any anti-L-Asparaginase antibodies to bind to the coated antigen.

-

Secondary Antibody: Add a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and specifically binds to the primary antibodies from the serum sample.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme on the secondary antibody to produce a colored product.

-

Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of anti-L-Asparaginase antibodies in the serum.

Caption: Experimental workflow for L-Asparaginase characterization.

Data Presentation: Comparative Analysis of L-Asparaginase Properties

For ease of comparison, the key properties of different L-Asparaginase enzymes can be summarized in a table.

| Property | E. coli L-Asparaginase (Type II) | Erwinia L-Asparaginase (Type II) |

| Source | Escherichia coli | Erwinia chrysanthemi |

| Clinical Use | First-line therapy for ALL [3] | Second-line for hypersensitive patients [3] |

| Half-life (native) | ~1.24 days [16] | ~0.65 days [3] |

| Immunogenicity | Higher rates of hypersensitivity [3] | Lower immunogenicity, used as an alternative [3] |

| Glutaminase Activity | Present | Present, potentially higher in some contexts [17] |

Conclusion and Future Directions

The classification of L-Asparaginase enzymes is a dynamic field that is crucial for the safe and effective use of these life-saving drugs. The primary classification by microbial source remains the most clinically relevant for managing immunogenicity. The distinction between Type I and Type II enzymes based on substrate affinity is fundamental to understanding their therapeutic potential. Furthermore, the growing appreciation of the dual role of glutaminase activity in both efficacy and toxicity is driving the development of next-generation L-Asparaginases with improved safety profiles.

Future research will likely focus on:

-

Enzyme Engineering: Site-directed mutagenesis and other protein engineering techniques are being employed to create novel L-Asparaginase variants with reduced immunogenicity, lower glutaminase activity, and enhanced stability. [8]* Discovery of Novel L-Asparaginases: The search for L-Asparaginases from non-bacterial sources, such as fungi and yeast, is an active area of investigation with the potential to yield enzymes with unique and beneficial properties. [18][19]* Humanized L-Asparaginase: The development of a recombinant human L-Asparaginase is a long-term goal that could eliminate the problem of immunogenicity altogether. [4] A thorough understanding of the classification systems outlined in this guide is essential for any researcher, scientist, or drug development professional working with L-Asparaginase enzymes. This knowledge provides the foundation for optimizing current therapeutic strategies and for pioneering the next wave of innovative cancer biotherapeutics.

References

-

Labrou, N.E., Papageorgiou, A.C., & Avramis, V.I. (2010). Structure-Function Relationships and Clinical Applications of L-Asparaginases. Current Medicinal Chemistry, 17(20), 2183-2195. [Link]

-

Ingenta Connect. (2010). Structure-Function Relationships and Clinical Applications of L-Asparaginases. [Link]

-

Lubkowski, J., & Wlodawer, A. (2021). Structural and biochemical properties of l-asparaginase. The FEBS Journal, 288(14), 4183-4209. [Link]

-

Cloe, A. (2025). Weighing the difference: E. coli-derived asparaginase vs Erwinia-derived asparaginase. Contemporary OB/GYN. [Link]

-

Meena, M., et al. (2024). Desirable L-asparaginases for treating cancer and current research trends. Frontiers in Bioengineering and Biotechnology, 12, 1332463. [Link]

-

Labrou, N.E., & Papageorgiou, A.C. (2006). Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage. Biochemical Journal, 399(3), 459-466. [Link]

-

Pokrovskaya, M.V., et al. (2016). Comparative immunogenicity and structural analysis of epitopes of different bacterial L-asparaginases. BMC Cancer, 16, 119. [Link]

-

Belén, L.H., et al. (2022). A Structural In Silico Analysis of the Immunogenicity of L-Asparaginase from Penicillium cerradense. Journal of Fungi, 8(9), 920. [Link]

-

Herrera Belén, L., et al. (2020). Immunogenicity assessment of fungal l-asparaginases: an in silico approach. SN Applied Sciences, 2(2), 241. [Link]

-

Various Authors. (n.d.). Aspects of different types of asparaginases used in acute lymphoblastic leukemia treatment. Semantic Scholar. [Link]

-

Lin, H., et al. (2021). Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia. RSC Medicinal Chemistry, 12(11), 1803-1814. [Link]

-

Appell, M.L., et al. (2015). Glutaminase Activity Determines Cytotoxicity of L-Asparaginases on Most Leukemia Cell Lines. Leukemia Research, 39(8), 884-890. [Link]

-

Consensus. (n.d.). How does the glutaminase activity of L-asparaginase from Bacillus licheniformis contribute to its reduced side effects?. [Link]

-

Loch, J., & Jaskolski, M. (2021). Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. IUCrJ, 8(Pt 4), 514-531. [Link]

-

Dias, P.O., et al. (2021). Human L-asparaginase: Acquiring knowledge of its activation (Review). International Journal of Oncology, 58(4), 1. [Link]

-

Kim, H.W., et al. (2019). Comparative Biochemical Characterization of L-Asparaginases from Four Species of Lactic Acid Bacteria. Journal of Biotechnology and Biomedicine, 2(3), 112-124. [Link]

-

Chan, W.K., et al. (2016). Glutaminase activity of L-asparaginase contributes to durable preclinical activity against acute lymphoblastic leukemia. Molecular Cancer Therapeutics, 15(12), 3133-3141. [Link]

-

da Silva, R.R., et al. (2021). L-asparaginase: therapeutic use and applications in the food industry – a review. Research, Society and Development, 10(10), e596101018980. [Link]

-

El-Naggar, N.E.A., et al. (2020). Biochemical properties of some microbial L-asparaginases. ResearchGate. [Link]

-

Le, H.Q., et al. (2024). Ancestral L-Asparaginases Are Cytotoxic Against ALL Cell Lines with Predicted Reduced Immunogenicity. Blood, 144(Supplement 1), 4169. [Link]

-

ResearchGate. (n.d.). Classification based on the structure of l-asparaginases. [Link]

-

Duval, M., et al. (2002). Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial. Blood, 99(8), 2734-2739. [Link]

-

Ashworth, L.A.E., & MacLennan, A.P. (1974). Comparison of the L-Asparaginases from Escherichia coli and Erwinia carotovora as Immunosuppressants. Cancer Research, 34(6), 1353-1359. [Link]

-

ResearchGate. (n.d.). Structure-based classification of l-asparaginases. Historically,.... [Link]

-

ResearchGate. (n.d.). Main characteristics of bacterial L-asparaginase type I and type II. [Link]

-

Semantic Scholar. (n.d.). Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial. [Link]

-

Pokrovsky, V.S., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences, 23(6), 2999. [Link]

-

Narta, U.K., Kanwar, S.S., & Azmi, W. (2007). Important Sources and Medicinal Applications of L-Asparaginase. Research and Reviews in BioSciences, 1(1), 1-11. [Link]

-

Wikipedia. (n.d.). Asparaginase. [Link]

-

Chan, W.K., et al. (2016). Glutaminase Activity of L-Asparaginase Contributes to Durable Preclinical Activity against Acute Lymphoblastic Leukemia. SciSpace. [Link]

-

Lorenzi, P.L., et al. (2014). The glutaminase activity of l-asparaginase is not required for anticancer activity against ASNS-negative cells. Blood, 123(23), 3684-3687. [Link]

-

Loch, J., & Jaskolski, M. (2021). Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. IUCr Journals. [Link]

-

ResearchGate. (n.d.). Comparison of Escherichia coli-asparaginase with Erwinia-asparaginase in the treatment of childhood lymphoid malignancies: Results of a randomized European Organisation for Research and Treatment of Cancer-Children's Leukemia Group phase 3 trial. [Link]

-

Badoei-dalfard, A., et al. (2019). Selection of the Optimal L-asparaginase II Against Acute Lymphoblastic Leukemia: An In Silico Approach. Recent Patents on Anti-Cancer Drug Discovery, 14(3), 329-338. [Link]

-

Granger Genetics. (n.d.). L-asparaginase Assay for Leukemia Patients. [Link]

-

Pokrovsky, V.S., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. PMC. [Link]

-

Hsieh, H.Y., & Chien, C.H. (1984). An enzymatic method for the kinetic measurement of L-asparaginase activity and L-asparagine with an ammonia gas-sensing electrode. Analytical Biochemistry, 142(2), 346-351. [Link]

-

InterPro. (n.d.). L-asparaginase, type II (IPR004550). EMBL-EBI. [Link]

-

HNL Lab Medicine. (n.d.). L-asparaginase Activity Assay. [Link]

-

da Costa, M.S.F., et al. (2020). Implementation of the asparaginase activity assessment technique for clinical use: experience of a Brazilian Center. Einstein (Sao Paulo), 18, eAO5189. [Link]

-

Selvi, K.C., & Umayaparvathi, S. (2014). Purification and Characterization of L-Asparaginase from Streptomyces griseoluteus WS3/1. SciSpace. [Link]

-

Ghasemi, A., et al. (2021). Production and characterization of biochemical properties of L-Asparaginase by indigenous yeast isolated from soil of Iran. Gene, Cell and Tissue, 8(2), e110298. [Link]

-

Pokrovskaya, M.V., et al. (2021). A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples. Pharmaceutics, 13(10), 1546. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdlinx.com [mdlinx.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Asparaginase - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Structural and biochemical properties of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tailoring structure–function properties of L-asparaginase: engineering resistance to trypsin cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desirable L-asparaginases for treating cancer and current research trends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsdjournal.org [rsdjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Selection of the Optimal L-asparaginase II Against Acute Lymphoblastic Leukemia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Asparaginase Activity Assay [sigmaaldrich.cn]

- 14. scispace.com [scispace.com]

- 15. grangergenetics.com [grangergenetics.com]

- 16. Comparative immunogenicity and structural analysis of epitopes of different bacterial L-asparaginases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. brieflands.com [brieflands.com]

Engineering Precision: A Comprehensive Guide to L-Asparaginase Substrate Specificity Analysis

Executive Summary

L-Asparaginase (L-ASNase; EC 3.5.1.1) is a cornerstone biologic in the treatment regimens for acute lymphoblastic leukemia (ALL)[1]. Its therapeutic efficacy relies on exploiting a critical metabolic vulnerability in leukemic lymphoblasts: the absence of asparagine synthetase (ASNS)[2]. By hydrolyzing circulating L-asparagine (Asn) into L-aspartic acid and ammonia, L-ASNase induces fatal starvation in ASNS-negative cancer cells[2]. However, all FDA-approved L-ASNases exhibit a secondary L-glutaminase (Gln) coactivity, ranging from 2% to 10% of their primary activity[1]. Analyzing and engineering the substrate specificity of this enzyme is a primary objective in modern biopharmaceutical development to maximize efficacy while minimizing severe adverse effects.

The Mechanistic Causality of Dual Activity

The active site of L-ASNase is highly conserved, featuring a flexible catalytic threonine residue that initiates a nucleophilic attack on the amide bond of the substrate. Because L-glutamine differs from L-asparagine by only a single methylene group, the enzyme's binding pocket can accommodate both substrates, leading to off-target glutamine hydrolysis[3].

While asparagine depletion drives the primary antileukemic effect, glutamine depletion is heavily implicated in the severe dose-limiting toxicities associated with L-ASNase therapy. These off-target effects include hepatotoxicity, pancreatitis, immunosuppression, and neurotoxicity[[“]]. Consequently, researchers must meticulously analyze substrate specificity to engineer variants that decouple these two activities.

L-Asparaginase Mechanism of Action and Toxicity Pathways

Kinetic Evaluation: Quantifying Substrate Specificity

To evaluate the substrate specificity of novel or engineered L-ASNases, researchers rely on steady-state Michaelis-Menten kinetics. The specificity of the enzyme is mathematically defined by the specificity constant (

Recent protein engineering efforts have successfully isolated these dual activities. For instance, saturation mutagenesis identified the Q59L variant of Escherichia coli L-ASNase, which retains potent asparaginase activity but exhibits undetectable glutaminase activity[2]. Similarly, a rationally designed triple mutant of Erwinia chrysanthemi L-ASNase (ErA-TM) demonstrated a 47-fold improvement in Asn:Gln specificity compared to the wild-type[1]. Furthermore, bioprospecting has identified naturally occurring low-glutaminase variants, such as the L-ASNase from Bacillus licheniformis, which exhibits less than 1% glutaminase coactivity[5].

Table 1: Comparative Kinetic Parameters of Wild-Type and Engineered L-Asparaginases

| Enzyme Variant | Source Organism | Modification | Relative L-Gln Activity (%) | Specificity Ratio (Asn:Gln) |

| EcA-WT | Escherichia coli | None (Wild-Type) | 2.0 – 10.0% | Baseline (1x) |

| ErA-WT | Erwinia chrysanthemi | None (Wild-Type) | > 10.0% | Lower than EcA-WT |

| ErA-TM | Erwinia chrysanthemi | Triple Mutant | < 1.0% | 47-fold higher than EcA-WT |

| EcA-Q59L | Escherichia coli | Q59L Point Mutation | Undetectable | > 100-fold higher |

| BlA-WT | Bacillus licheniformis | None (Wild-Type) | < 1.0% | Naturally High |

Experimental Methodologies: Self-Validating Assays

Accurate quantification of L-ASNase substrate specificity requires robust, self-validating biochemical assays. The two gold-standard methods are the Nessler's assay (direct ammonia detection) and the AHA assay (indirect hydroxylamine detection).

Causality & Self-Validation: When analyzing crude lysates or serum samples, background nitrogenous compounds can cause false positives in ammonia-based assays. The Nessler's assay must therefore include strict enzyme and substrate blanks. To orthogonally validate findings, the AHA assay is employed because it utilizes an artificial substrate (L-aspartic acid

Comparative Workflow of Nessler's and AHA Biochemical Assays

Protocol 1: Nessler's Assay for Ammonia Quantification

Objective: Quantify the rate of ammonia release from L-Asn or L-Gln hydrolysis[6]. Self-Validation Requirement: Run a "Substrate Blank" (Buffer + Substrate + Stop Solution, followed by Enzyme) to account for spontaneous substrate degradation, and an "Enzyme Blank" to account for background ammonia in the protein preparation.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 100

of 50 mM Tris-HCl buffer (pH 8.6) and 10 -

Initiation: Add 10

of the purified L-ASNase sample to initiate the reaction. -

Incubation: Incubate the mixture precisely at 37°C for 10 to 30 minutes, depending on the expected enzyme velocity[8].

-

Termination (Causality): Immediately add 10

of 1.5 M Trichloroacetic Acid (TCA). Causality: TCA rapidly drops the pH and denatures the enzyme, instantly halting catalysis to ensure accurate kinetic timing[6],[8]. -

Colorimetric Development: Transfer 25

of the stopped reaction into a 96-well plate. Add 200 -

Quantification: Read the optical density (OD) at 436 nm using a microplate reader. Interpolate ammonia concentration using an ammonium sulfate standard curve[6].

Protocol 2: L-Aspartic Acid -Hydroxamate (AHA) Assay

Objective: Determine specific activity using an artificial substrate to bypass background ammonia interference[6].

-

Reaction Setup: Mix 700

of 50 mM Tris-HCl (pH 7.5), 100 -

Initiation: Add 100

of the enzyme sample. -

Incubation: Incubate at 37°C for exactly 30 minutes[7].

-

Termination & Development: Stop the reaction by adding 250

of a highly acidic development solution containing 0.62 M Ferric Chloride ( -

Quantification: Centrifuge to pellet precipitated proteins, transfer the supernatant, and measure absorbance at 500 nm against a pure hydroxylamine standard curve[6].

Conclusion

The precise modulation of L-ASNase substrate specificity is critical for advancing leukemia therapeutics. By coupling rigorous structural engineering with self-validating kinetic assays, drug development professionals can isolate variants that maximize asparagine depletion while eliminating the dose-limiting toxicities driven by glutaminase coactivity.

References

1.[2] Title: The glutaminase activity of l-asparaginase is not required for anticancer activity against ASNS-negative cells. Source: Blood (PMC). URL: 2.[1] Title: A Novel l-Asparaginase with low l-Glutaminase Coactivity Is Highly Efficacious against Both T- and B-cell Acute Lymphoblastic Leukemias In Vivo. Source: AACR Journals. URL: 3.[[“]] Title: How does the glutaminase activity of L-asparaginase from Bacillus licheniformis contribute to its reduced side effects? Source: Consensus. URL: 4.[5] Title: Purification and Characterization of a Novel and Robust L-Asparaginase Having Low-Glutaminase Activity from Bacillus licheniformis: In Vitro Evaluation of Anti-Cancerous Properties. Source: PLOS One. URL: 5.[6] Title: Implementation of plate reader-based indooxine and Nessler protocols for monitoring L-asparaginase serum activity in childhood acute lymphoblastic leukaemia. Source: Oxford Academic. URL: 6.[7] Title: A Novel L-Asparaginase from Enterobacter sp. Strain M55 from Maras Salterns in Peru. Source: SRCE. URL: 7.[8] Title: Characterization of a Type II L-Asparaginase from the Halotolerant Bacillus subtilis CH11. Source: NIH. URL: 8.[3] Title: Development of L-Asparaginase Biobetters: Current Research Status and Review of the Desirable Quality Profiles. Source: Frontiers. URL:

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. The glutaminase activity of l-asparaginase is not required for anticancer activity against ASNS-negative cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of L-Asparaginase Biobetters: Current Research Status and Review of the Desirable Quality Profiles [frontiersin.org]

- 4. consensus.app [consensus.app]

- 5. Purification and Characterization of a Novel and Robust L-Asparaginase Having Low-Glutaminase Activity from Bacillus licheniformis: In Vitro Evaluation of Anti-Cancerous Properties | PLOS One [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Characterization of a Type II L-Asparaginase from the Halotolerant Bacillus subtilis CH11 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Tumor Properties of L-Asparaginase

< চুপ/>

Affiliation: Google Research

Abstract

L-Asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, stands as a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies.[1] Its therapeutic efficacy hinges on a unique metabolic vulnerability of certain cancer cells: their inability to synthesize L-asparagine de novo, rendering them dependent on an external supply.[2][3][4] This guide provides a comprehensive technical overview of the anti-tumor properties of L-Asparaginase, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, explore established and novel formulations, dissect the complexities of resistance and toxicity, and provide detailed protocols for preclinical evaluation.

The Biochemical Basis of Selective Cytotoxicity

The anti-tumor activity of L-Asparaginase is a classic example of exploiting the metabolic differences between cancerous and normal cells.[5] While most healthy cells possess sufficient levels of L-asparagine synthetase (ASNS) to produce their own L-asparagine, many leukemic cells, particularly those of the lymphoid lineage, lack this crucial enzyme.[6][2][7]

Mechanism of Action: Asparagine Depletion

Systemic administration of L-Asparaginase leads to the rapid and sustained depletion of circulating L-asparagine.[8][9] This starves the dependent tumor cells of an essential amino acid required for protein synthesis, DNA replication, and RNA synthesis.[7][10] The consequences for the cancer cell are profound:

-

Inhibition of Protein Synthesis: The lack of L-asparagine halts the translation of proteins, a process vital for cell growth and function.[6][8][10]

-

Cell Cycle Arrest: Tumor cells are arrested in the G1 phase of the cell cycle, preventing their proliferation.[6][7]

-

Induction of Apoptosis: Prolonged asparagine deprivation triggers programmed cell death, or apoptosis, leading to the selective elimination of malignant cells.[2][4][8]

This selective cytotoxicity is the foundation of L-Asparaginase's therapeutic success.[2]

Caption: Mechanism of L-Asparaginase selective cytotoxicity.

Formulations and Pharmacokinetics: A Comparative Overview

Several formulations of L-Asparaginase are clinically available, each with distinct origins and pharmacokinetic profiles. The choice of formulation is often dictated by patient-specific factors, including hypersensitivity to a particular product.[11]

| Formulation | Source Organism | Half-life | Key Characteristics |

| Native E. coli L-Asparaginase | Escherichia coli | ~1.2 days | Standard first-line therapy, but associated with a higher incidence of hypersensitivity reactions.[11][7] |

| Pegaspargase (PEG-L-Asparaginase) | Escherichia coli (pegylated) | ~5-7 days | Covalent attachment of polyethylene glycol (PEG) reduces immunogenicity and prolongs circulating half-life, allowing for less frequent dosing.[7] |

| Erwinia L-Asparaginase | Erwinia chrysanthemi | ~0.65 days | Immunologically distinct from E. coli-derived enzymes, serving as a critical alternative for patients with hypersensitivity to E. coli L-Asparaginase.[12][13] |

| Calaspargase Pegol (Cal-PEG) | E. coli (pegylated) | ~16 days | A newer pegylated formulation with an even longer half-life, potentially allowing for further reduced dosing frequency.[12] |

Note: Half-life values are approximate and can vary between individual patients.

Preclinical Evaluation: Methodologies and Protocols

Rigorous preclinical evaluation is essential to characterize the anti-tumor activity and potential toxicities of novel L-Asparaginase formulations.

In Vitro Assays

3.1.1. Enzyme Activity Assay

Principle: To quantify the enzymatic activity of L-Asparaginase by measuring the rate of ammonia production from the hydrolysis of L-asparagine. A coupled enzymatic assay is commonly used for high-throughput screening.[14][15]

Protocol:

-

Reagent Preparation:

-

L-Asparaginase standard solutions of known concentrations.

-

L-Asparagine substrate solution (e.g., 10 mM in Tris-HCl buffer, pH 8.6).

-

Coupled enzyme reaction mix (containing L-glutamate dehydrogenase, NADH, and α-ketoglutarate).

-

-

Assay Procedure:

-

Pipette 20 µL of L-Asparaginase sample or standard into a 96-well plate.

-

Add 100 µL of L-asparagine substrate solution to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Add 100 µL of the coupled enzyme reaction mix.

-

Measure the decrease in absorbance at 340 nm, which is proportional to the amount of ammonia produced.

-

-

Data Analysis:

-

Construct a standard curve using the known concentrations of the L-Asparaginase standard.

-

Calculate the enzymatic activity of the samples in International Units (IU), where one IU is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under standard assay conditions.

-

3.1.2. Cell Viability and Cytotoxicity Assays

Principle: To assess the dose-dependent effect of L-Asparaginase on the viability and proliferation of cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding:

-

Treatment:

-

Treat the cells with a serial dilution of L-Asparaginase (e.g., 0.001 to 10 IU/mL) for 24-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of L-Asparaginase that inhibits cell growth by 50%).

-

3.1.3. Apoptosis Assays

Principle: To confirm that L-Asparaginase-induced cell death occurs via apoptosis.

Protocol (Annexin V/Propidium Iodide Staining):

-

Cell Treatment:

-

Treat leukemic cells with L-Asparaginase at its IC50 concentration for 24-48 hours.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

-

In Vivo Models

Principle: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile of L-Asparaginase in a living organism.

Protocol (Murine Xenograft Model):

-

Tumor Cell Implantation:

-

Inject a human leukemic cell line (e.g., L5178Y) intraperitoneally or subcutaneously into immunodeficient mice (e.g., NOD/SCID).[17]

-

-

Treatment:

-

Once tumors are established, administer L-Asparaginase via intraperitoneal or intravenous injection at various doses and schedules.[18]

-

-

Efficacy Assessment:

-

Monitor tumor growth over time by measuring tumor volume (for subcutaneous models) or by assessing signs of disease progression.

-

Monitor animal survival.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

Caption: Preclinical evaluation workflow for L-Asparaginase.

Mechanisms of Resistance: A Key Clinical Challenge

Despite its effectiveness, a significant portion of patients develop resistance to L-Asparaginase, leading to treatment failure.[2][20] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Upregulation of Asparagine Synthetase (ASNS)

The primary mechanism of acquired resistance is the upregulation of ASNS expression in leukemic cells.[6][2] Increased ASNS activity allows the cancer cells to synthesize their own asparagine, thereby circumventing the effects of asparagine depletion.[10] Studies have shown that L-Asparaginase-resistant cells have significantly higher levels of ASNS mRNA and protein compared to sensitive cells.[10]

Immunological Inactivation

The bacterial origin of L-Asparaginase makes it immunogenic, leading to the development of anti-drug antibodies.[1][5] These antibodies can neutralize the enzymatic activity of L-Asparaginase, leading to its rapid clearance from the circulation and a loss of therapeutic effect.[1][2] This phenomenon, known as "silent inactivation," can occur without overt clinical signs of hypersensitivity.[1]

Other Contributing Factors

-

Amino Acid Stress Response: Cancer cells can activate stress response pathways that help them adapt to nutrient deprivation, including asparagine depletion.[10]

-

Microenvironment-Mediated Resistance: Stromal cells in the bone marrow microenvironment can provide a source of asparagine to leukemic cells, protecting them from the effects of L-Asparaginase.[10]

Caption: Key mechanisms of resistance to L-Asparaginase.

Navigating the Toxicities of L-Asparaginase Therapy

While L-Asparaginase is generally not myelosuppressive, its use is associated with a unique spectrum of toxicities that require careful monitoring and management.[1][21]

| Toxicity | Incidence | Putative Mechanism | Management |

| Hypersensitivity Reactions | Up to 30% with native E. coli L-Asparaginase[11][22] | Immune response to the foreign bacterial protein.[8][21] | Switch to a non-cross-reactive formulation (e.g., Erwinia L-Asparaginase). Premedication with antihistamines and corticosteroids.[11][23] |

| Pancreatitis | 2-18%[12] | Inhibition of protein synthesis in pancreatic cells.[8] | Discontinuation of L-Asparaginase. Supportive care. |

| Thrombosis | Variable | Depletion of anticoagulant proteins (e.g., antithrombin III) due to inhibited protein synthesis in the liver. | Anticoagulation therapy. |

| Hepatotoxicity | Common | Release of ammonia from asparagine hydrolysis. Inhibition of protein synthesis in hepatocytes.[8] | Monitoring of liver function tests. Dose modification or discontinuation in severe cases. |

| Neurotoxicity | Less common | Ammonia toxicity to the central nervous system.[8] | Supportive care. |

Future Directions: Innovations in L-Asparaginase Therapy

Research continues to focus on improving the therapeutic index of L-Asparaginase by enhancing its efficacy and reducing its toxicity.

-

Novel Formulations: The development of new L-Asparaginase variants from different microbial sources with lower immunogenicity and improved kinetic properties is an active area of investigation.[5][24]

-

Protein Engineering: Site-directed mutagenesis is being used to create L-Asparaginase variants with reduced glutaminase activity, which is thought to contribute to some of the drug's toxicities.[3]

-

Human L-Asparaginase: The development of a recombinant human L-Asparaginase would theoretically eliminate the risk of immunogenicity. However, challenges related to its in vitro activation and enzymatic activity remain to be overcome.[2]

-

Combination Therapies: Combining L-Asparaginase with other targeted agents that exploit the metabolic vulnerabilities of cancer cells is a promising strategy to enhance its anti-tumor activity and overcome resistance.[25][26]

Conclusion

L-Asparaginase remains an indispensable tool in the treatment of acute lymphoblastic leukemia and other lymphoid malignancies. Its unique mechanism of action, which capitalizes on the metabolic deficiencies of cancer cells, has led to significant improvements in patient outcomes. However, the challenges of resistance and toxicity necessitate a continued research effort to develop safer and more effective L-Asparaginase-based therapies. The in-depth understanding of its anti-tumor properties, as outlined in this guide, provides a solid foundation for the rational design of next-generation L-Asparaginase treatments.

References

-

Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children's - Biosciences Biotechnology Research Asia. (URL: [Link])

-

Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma. (URL: [Link])

-

Human L‑asparaginase: Acquiring knowledge of its activation (Review). (URL: [Link])

-

Desirable L-asparaginases for treating cancer and current research trends - PMC. (URL: [Link])

-

L-asparaginase in the treatment of patients with acute lymphoblastic leukemia - PMC. (URL: [Link])

-

What is the mechanism of L-asparaginase? - Patsnap Synapse. (URL: [Link])

-

Role of L-asparaginase in acute lymphoblastic leukemia: focus on adult patients - Dove Medical Press. (URL: [Link])

-

Mechanism of Action, Chemistry, and In Vitro Activity - Holland-Frei Cancer Medicine - NCBI. (URL: [Link])

-

Asparaginase - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])

-

Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - MDPI. (URL: [Link])

-

Back to the future: the amazing journey of the therapeutic anti-leukemia enzyme asparaginase Erwinia chrysanthemi | Haematologica. (URL: [Link])

-

Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia - Frontiers. (URL: [Link])

-

Asparaginase (Spectrila, Erwinase, Oncaspar) - Cancer Research UK. (URL: [Link])

-

A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples - MDPI. (URL: [Link])

-

Full article: Hypersensitivity Reactions to Asparaginase Therapy in Acute Lymphoblastic Leukemia: Immunology and Clinical Consequences - Taylor & Francis. (URL: [Link])

-

Clinical impacts of the concomitant use of L-asparaginase and total parenteral nutrition containing L-aspartic acid in patients with acute lymphoblastic leukemia - Frontiers. (URL: [Link])

-

(PDF) L-Asparaginase as the gold standard in the treatment of acute lymphoblastic leukemia: a comprehensive review - ResearchGate. (URL: [Link])

-

The role of asparaginase in the treatment of ALL - YouTube. (URL: [Link])

-

Asparaginase induces apoptosis and cytoprotective autophagy in chronic myeloid leukemia cells - PMC. (URL: [Link])

-

Assessment of l-Asparaginase Pharmacodynamics in Mouse Models of Cancer - PMC. (URL: [Link])

-

A Structural In Silico Analysis of the Immunogenicity of L-Asparaginase from Penicillium cerradense - PMC. (URL: [Link])

-

In vitro Cytotoxic Activity of the L-asparaginase Extracted and Purified from Pathogenic Escherichia coli Against four Leukemic cell lines - ResearchGate. (URL: [Link])

-

Asparaginase-associated toxicity in children with acute lymphoblastic leukemia - PMC. (URL: [Link])

-

Asparaginase-Associated Toxicities and Hypersensitivity Reactions in Pediatric and Adolescent Down Syndrome Patients with Acute Lymphoblastic Leukemia or Lymphoma | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

-

A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples - PMC. (URL: [Link])

-

Assessment of l-asparaginase pharmacodynamics in mouse models of cancer. (URL: [Link])

-